Detection Wavelength: 2-Nitrophenol vs 4-Nitrophenol
Enzymatic hydrolysis of 2-nitrophenyl octanoate liberates 2-nitrophenol, which is routinely quantified at 405 nm . In contrast, the hydrolysis product of the widely used 4-nitrophenyl octanoate, 4-nitrophenol, is most commonly measured at 410 nm under alkaline conditions [1]. While both chromophores absorb in the visible range, the precise absorption maxima and molar extinction coefficients differ due to the distinct electronic effects of ortho versus para nitro substitution. This necessitates wavelength-specific calibration and assay optimization.
| Evidence Dimension | Absorbance wavelength for nitrophenol product quantification |
|---|---|
| Target Compound Data | 405 nm (for 2-nitrophenol product) |
| Comparator Or Baseline | 410 nm (for 4-nitrophenol product) |
| Quantified Difference | 5 nm shift in optimal detection wavelength; distinct molar extinction coefficients expected |
| Conditions | Aqueous buffer, pH dependent, spectrophotometric assay |
Why This Matters
Direct adoption of a 4-nitrophenyl octanoate assay protocol without wavelength adjustment will underestimate 2-nitrophenyl octanoate hydrolysis rates and compromise the accuracy of kinetic parameter determination.
- [1] Semantic Scholar. Multi-Wavelength Dye Concentration Determination for Enzymatic Assays: Evaluation of Chromogenic para-Nitrophenol over a Wide pH Range. 2012. View Source
